molecular formula C11H11NO3 B8689572 2-(Benzyloxycarbonyl)ethylisocyanate CAS No. 110476-76-1

2-(Benzyloxycarbonyl)ethylisocyanate

Cat. No.: B8689572
CAS No.: 110476-76-1
M. Wt: 205.21 g/mol
InChI Key: CHIMXFBSKFMZBG-UHFFFAOYSA-N
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Description

2-(Benzyloxycarbonyl)ethylisocyanate is a specialized organic compound characterized by its isocyanate (-N=C=O) functional group and a benzyloxycarbonyl (Cbz) protecting group attached to an ethyl chain. The Cbz group is widely employed in peptide synthesis to protect amine functionalities during multi-step reactions, while the isocyanate group confers high reactivity toward nucleophiles such as amines, alcohols, and thiols. This compound is primarily utilized in the synthesis of urethane or urea linkages, making it valuable in polymer chemistry and controlled drug delivery systems .

Properties

CAS No.

110476-76-1

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

benzyl 3-isocyanatopropanoate

InChI

InChI=1S/C11H11NO3/c13-9-12-7-6-11(14)15-8-10-4-2-1-3-5-10/h1-5H,6-8H2

InChI Key

CHIMXFBSKFMZBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCN=C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of 2-(Benzyloxycarbonyl)ethylisocyanate are dictated by its unique structure. Below is a comparative analysis with structurally or functionally related compounds:

(a) Comparison with (R)-(-)-2-(Benzyloxymethyl)-oxirane
  • Structural Differences :
    • 2-(Benzyloxycarbonyl)ethylisocyanate : Contains an isocyanate group and a Cbz-protected ethyl chain.
    • (R)-(-)-2-(Benzyloxymethyl)-oxirane : Features an epoxide (oxirane) ring and a benzyloxymethyl group.
  • Reactivity :
    • Isocyanates react readily with nucleophiles (e.g., amines) to form ureas or urethanes, enabling applications in polymer crosslinking .
    • Epoxides undergo ring-opening reactions with nucleophiles or acids, commonly used in epoxy resins and adhesives .
  • Applications :
    • The Cbz group in 2-(Benzyloxycarbonyl)ethylisocyanate facilitates temporary protection in peptide synthesis, whereas the epoxide in (R)-(-)-2-(Benzyloxymethyl)-oxirane is suited for creating stable polymeric networks.
(b) Comparison with Phenylisocyanate
  • Structural Differences :
    • Phenylisocyanate : Simpler aromatic isocyanate with a phenyl group directly attached to the isocyanate moiety.
  • Reactivity and Stability :
    • Phenylisocyanate is more volatile and less sterically hindered, leading to faster reactions with nucleophiles.
    • 2-(Benzyloxycarbonyl)ethylisocyanate exhibits reduced volatility and increased moisture sensitivity due to the Cbz-ethyl substituent.
  • Applications :
    • Phenylisocyanate is widely used in industrial polyurethane production, while the Cbz derivative is reserved for specialized organic synthesis requiring selective protection.

Research Findings

Steric Effects : The Cbz group in 2-(Benzyloxycarbonyl)ethylisocyanate introduces steric hindrance, slowing reaction kinetics compared to phenylisocyanate but improving selectivity in peptide coupling .

Solubility : The ethyl chain enhances solubility in polar aprotic solvents (e.g., DMF, THF), whereas phenylisocyanate prefers aromatic solvents.

Click Chemistry Relevance : Isocyanates participate in carbon-heteroatom bond-forming reactions, aligning with the principles of click chemistry for modular synthesis .

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